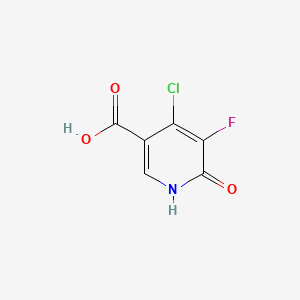
4-Chloro-5-fluoro-1,6-dihydro-6-oxo-3-pyridinecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-5-fluoro-1,6-dihydro-6-oxo-3-pyridinecarboxylic acid is a derivative of pyridinecarboxylic acid, characterized by the presence of chlorine and fluorine atoms.
Vorbereitungsmethoden
The synthesis of 4-Chloro-5-fluoro-1,6-dihydro-6-oxo-3-pyridinecarboxylic acid typically involves multi-step reactions. One common method includes the reaction of 3,5-dichloro-2,4-dinitrobenzaldehyde with a fluorinated compound to form an intermediate, which is then subjected to further reactions to yield the target compound . Industrial production methods often involve the use of advanced techniques such as catalytic hydrogenation and high-pressure reactions to ensure high yield and purity .
Analyse Chemischer Reaktionen
4-Chloro-5-fluoro-1,6-dihydro-6-oxo-3-pyridinecarboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Esterification: In acidic conditions, it can undergo esterification to form ester derivatives.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sulfuric acid for esterification. Major products formed from these reactions include oxo derivatives, hydroxy derivatives, and ester derivatives .
Wissenschaftliche Forschungsanwendungen
4-Chloro-5-fluoro-1,6-dihydro-6-oxo-3-pyridinecarboxylic acid has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Chloro-5-fluoro-1,6-dihydro-6-oxo-3-pyridinecarboxylic acid involves its interaction with specific molecular targets. The compound can inhibit bacterial enzymes, thereby disrupting essential metabolic pathways and leading to bacterial cell death . The presence of chlorine and fluorine atoms enhances its binding affinity to these targets, making it a potent antibacterial agent .
Vergleich Mit ähnlichen Verbindungen
4-Chloro-5-fluoro-1,6-dihydro-6-oxo-3-pyridinecarboxylic acid can be compared with other pyridinecarboxylic acid derivatives such as:
- Picolinic acid (2-pyridinecarboxylic acid)
- Nicotinic acid (3-pyridinecarboxylic acid)
- Isonicotinic acid (4-pyridinecarboxylic acid)
While these compounds share a similar core structure, the presence of chlorine and fluorine atoms in this compound imparts unique chemical properties and biological activities, distinguishing it from its analogs .
Eigenschaften
Molekularformel |
C6H3ClFNO3 |
|---|---|
Molekulargewicht |
191.54 g/mol |
IUPAC-Name |
4-chloro-5-fluoro-6-oxo-1H-pyridine-3-carboxylic acid |
InChI |
InChI=1S/C6H3ClFNO3/c7-3-2(6(11)12)1-9-5(10)4(3)8/h1H,(H,9,10)(H,11,12) |
InChI-Schlüssel |
NNXTVOGFZHHGTG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(C(=O)N1)F)Cl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


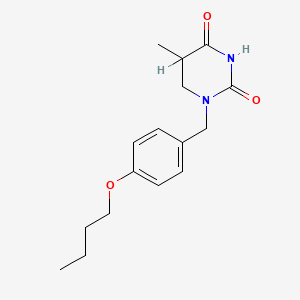

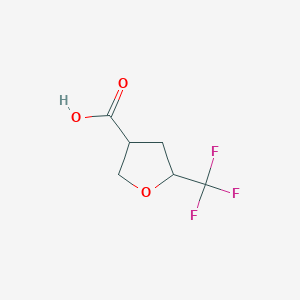
![Ethyl 3-(aminomethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B13924998.png)
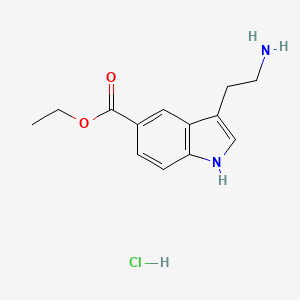
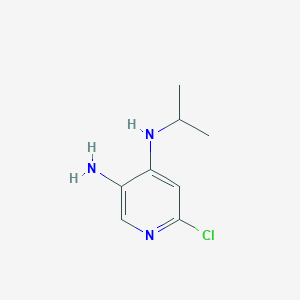
![[2-[Hydroxy-[2-(2-methylprop-2-enoyloxy)ethyl]phosphanyl]-2-oxoethyl]-trimethylazanium](/img/structure/B13925013.png)
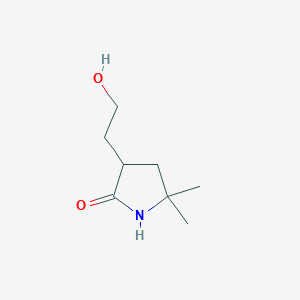
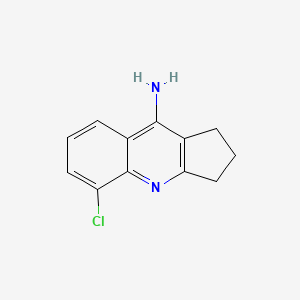
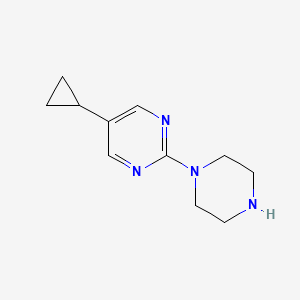
![2-[5-Chloro-2-[2-[(4-methoxyphenyl)methoxy]ethyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13925030.png)
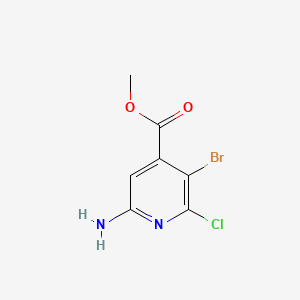
![7'-Bromo-2',3'-dihydro-6'-methoxy-2'-methylspiro[cyclopropane-1,4'(1'H)-isoquinoline]](/img/structure/B13925044.png)
![1,3-Dibromo-5,7-bis(2-hexyldecyl)thieno[3,4-f][2]benzothiole-4,8-dione](/img/structure/B13925047.png)
